N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
CAS No.: 1820673-39-9
Cat. No.: VC2729184
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820673-39-9 |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine |
| Standard InChI | InChI=1S/C10H15N3/c1-13(2)10-8-4-3-6-11-9(8)5-7-12-10/h5,7,11H,3-4,6H2,1-2H3 |
| Standard InChI Key | JYQRFNVJLWDQRA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC2=C1CCCN2 |
| Canonical SMILES | CN(C)C1=NC=CC2=C1CCCN2 |
Introduction
Structural Information and Physical Properties
N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine contains a partially reduced naphthyridine skeleton with a dimethylamino group at position 5. The structural characteristics contribute significantly to its unique reactivity and potential biological activities. The compound features a bicyclic framework containing nitrogen atoms in specific positions that define its classification as a 1,6-naphthyridine derivative.
Basic Structural Data
The following table provides the essential structural information for N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine:
| Parameter | Data |
|---|---|
| CAS Number | 1820673-39-9 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine |
| Standard InChI | InChI=1S/C10H15N3/c1-13(2)10-8-4-3-6-11-9(8)5-7-12-10/h5,7,11H,3-4,6H2,1-2H3 |
| Standard InChIKey | JYQRFNVJLWDQRA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC2=C1CCCN2 |
The compound consists of a bicyclic structure with a partially saturated ring system, specifically where one of the rings in the 1,6-naphthyridine core is reduced (tetrahydro). The presence of the N,N-dimethylamino group at position 5 imparts specific chemical properties to the molecule, including enhanced solubility and potential for interactions with biological targets .
Physical Properties
The physical properties of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine contribute to its behavior in various chemical and biological systems:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Predicted Collision Cross Section ([M+H]⁺) | 139.0 Ų |
| Predicted Collision Cross Section ([M+Na]⁺) | 151.2 Ų |
| Predicted Collision Cross Section ([M+NH₄]⁺) | 148.0 Ų |
| Predicted Collision Cross Section ([M-H]⁻) | 141.5 Ų |
| m/z ([M+H]⁺) | 178.13388 |
These collision cross-section values provide important information for analytical procedures, particularly in mass spectrometry applications where the compound might be studied or identified . The dimethylamino group enhances the compound's solubility profile compared to unsubstituted naphthyridines, making it more amenable to various biological and pharmacological studies.
Synthesis and Chemical Reactivity
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine and related compounds has been the subject of numerous research efforts. Understanding the synthetic pathways is essential for researchers seeking to produce this compound for further studies or derivatization.
Chemical Reactivity
The reactivity of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is primarily determined by its functional groups:
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The dimethylamino group can act as a nucleophile in various chemical transformations.
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The partially reduced naphthyridine core contains secondary amine functionality (N-H) that can participate in various reactions, including alkylation and acylation.
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The aromatic portion of the molecule can undergo electrophilic aromatic substitution reactions, although with reduced reactivity compared to fully aromatic systems.
Understanding these reactivity patterns is crucial for researchers seeking to derivatize this compound for structure-activity relationship studies or to optimize its properties for specific applications.
Biological Activities and Pharmaceutical Applications
The potential biological activities of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine and related compounds make them significant in medicinal chemistry research.
CDK4/6 Inhibition
One of the most notable potential applications of tetrahydronaphthyridine derivatives is their activity as cyclin-dependent kinase (CDK) inhibitors, particularly targeting CDK4/6. These kinases play crucial roles in cell cycle regulation, and their inhibition represents an important strategy in cancer therapy.
Derivatives of tetrahydronaphthyridines have shown effectiveness as CDK4/6 inhibitors, making compounds like N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine valuable starting points for developing potential anticancer agents. The specific structural features that contribute to this activity include:
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The bicyclic naphthyridine core, which provides a rigid scaffold for interaction with the kinase binding site.
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The dimethylamino group, which may participate in hydrogen bonding or other interactions with amino acid residues in the target protein.
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The partially reduced ring system, which alters the planarity and electronic distribution of the molecule compared to fully aromatic systems.
Structural Comparisons with Related Compounds
Understanding the structural relationships between N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine and related compounds provides valuable insights into structure-activity relationships and potential modifications to enhance specific properties.
Comparison with Halogenated Derivatives
The 8-bromo derivative of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine (8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine) represents an important structural variation:
| Property | N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₄BrN₃ |
| Molecular Weight | 177.25 g/mol | 256.14 g/mol |
| CAS Number | 1820673-39-9 | 1820666-71-4 |
Analytical and Spectroscopic Properties
Analytical and spectroscopic data are essential for the characterization and identification of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine in research and development contexts.
Mass Spectrometry Data
Mass spectrometry provides crucial information for the identification and characterization of this compound:
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 178.13388 |
| [M+Na]⁺ | 200.11582 |
| [M+NH₄]⁺ | 195.16042 |
| [M+K]⁺ | 216.08976 |
| [M-H]⁻ | 176.11932 |
| [M]⁺ | 177.12605 |
| [M]⁻ | 177.12715 |
These mass spectrometry data points are valuable for confirming the identity of the compound in analytical procedures and can be used for quantification in various research applications .
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